molecular formula C18H17ClN2O3S B2724845 4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine CAS No. 620558-79-4

4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine

Cat. No.: B2724845
CAS No.: 620558-79-4
M. Wt: 376.86
InChI Key: INYMMRVHAQVDBP-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine is a synthetically designed small molecule featuring a sulfonylated oxazole core, intended for research applications in medicinal chemistry and drug discovery. While the specific biological data for this compound is not available in the public domain, its structural framework is highly relevant in the investigation of key signaling pathways. Compounds with similar 4-(chlorophenyl)sulfonyl oxazole architectures are frequently explored as modulators of the Wnt signaling pathway, a critical target in oncology and regenerative medicine . Dysregulation of the Wnt/β-catenin pathway is implicated in various cancers, fibrotic diseases, and neurodegenerative disorders, making its regulators a prime focus for therapeutic development . The core structure of this compound suggests potential as a valuable chemical tool for researchers studying cell proliferation and fate. The presence of the o-tolyl and dimethylamine groups contributes to its molecular properties, making it a candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological mechanisms or as a synthetic intermediate for generating compound libraries. As with all our products, this chemical is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-12-6-4-5-7-15(12)16-20-17(18(24-16)21(2)3)25(22,23)14-10-8-13(19)9-11-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYMMRVHAQVDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, including a sulfonyl group, an oxazole ring, and multiple aromatic substituents. These characteristics suggest potential biological activities, particularly in the fields of antibacterial, anticancer, and enzyme inhibition.

Structural Characteristics

The molecular structure of this compound includes:

  • Sulfonyl Group : Known for its electrophilic nature, which facilitates nucleophilic substitution reactions.
  • Oxazole Ring : Often associated with biological activity, particularly in drug design.
  • Aromatic Substituents : Contribute to the compound's stability and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antibacterial Activity : The sulfonamide moiety is often linked to antibacterial properties. Studies have shown that derivatives can effectively combat Gram-positive bacteria such as Enterococcus faecium .
  • Anticancer Potential : The oxazole derivatives have been noted for their anticancer effects, with certain compounds demonstrating significant cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition : Compounds containing sulfonamide groups have been reported to inhibit specific enzymes, contributing to their therapeutic effects in various diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds. Below are summarized findings relevant to the compound of interest:

Study/Source Findings
SmoleculeThe compound's unique combination of functional groups may provide synergistic effects not observed in simpler analogs, enhancing its overall biological activity.
MDPIAntibacterial activity was assessed against both bacterial and fungal strains, with promising results indicating potential for new antimicrobial drug development.
PubMedResearch on related oxazole derivatives revealed significant anticancer activity against Caco-2 cells, with some compounds reducing cell viability by over 50%.
SciELOThe synthesized compounds showed a range of pharmacological behaviors including antibacterial action and enzyme inhibition, highlighting their therapeutic potential.

Detailed Mechanistic Insights

The mechanisms underlying the biological activities of this compound may include:

  • Interaction with Biological Targets : Interaction studies suggest that the compound may bind effectively to specific receptors or enzymes due to its structural features.
  • Cellular Uptake and Metabolism : Investigations into how this compound is absorbed and metabolized within cells could provide insights into its efficacy and safety profile.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been evaluated for their ability to inhibit various cancer cell lines. A notable example includes the investigation into the structure-activity relationship (SAR) of sulfonamide derivatives, where modifications to the aromatic rings and side chains were found to enhance potency against specific cancer types .

CompoundActivityTarget
Compound AEC50 = 2 nMBreast Cancer
Compound BModerate InhibitionRET Kinase

Antiviral Properties

The oxazole ring present in this compound suggests potential antiviral applications, as similar heterocycles have been shown to inhibit viral replication mechanisms. Research has highlighted the efficacy of N-heterocycles against various viruses, indicating that modifications to the oxazole structure could yield promising antiviral agents .

Study 1: Antitumor Effects

A clinical study involving a series of benzamide derivatives demonstrated that certain compounds exhibited antitumor effects in vivo. Among these, a derivative structurally related to 4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine showed prolonged survival rates in treated cohorts, suggesting that further exploration into this class may yield effective cancer therapeutics .

Study 2: Inhibition of RET Kinase

In another study focusing on RET kinase inhibitors, compounds with similar sulfonamide structures were synthesized and evaluated for their inhibitory potential. The results indicated that these compounds could effectively reduce cell proliferation driven by RET mutations, making them candidates for targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Core Structure R1 (Position 2) R2 (Position 4) R3 (Position 5) Notable Properties/Activity Reference ID
4-[(4-Chlorophenyl)sulfonyl]-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine (Target) Oxazole o-Tolyl 4-Chlorophenylsulfonyl N,N-dimethylamine High lipophilicity; potential enzyme inhibition due to sulfonyl group
4-[(4-Chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-N,N-dimethyloxazol-5-amine Oxazole 2-Methoxyphenyl 4-Chlorophenylsulfonyl N,N-dimethylamine Methoxy group increases polarity; possible improved solubility vs. o-tolyl analogue
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)oxazol-5-amine Oxazole 2-Furyl 4-Chlorophenylsulfonyl 4-Fluorophenylamine Fluorine enhances electronegativity; furyl group introduces π-π stacking potential
4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-pyrazol-5-yl)-N,N-dimethylbenzolamine Thiazole Chlorothiophenyl 4-Chlorophenylthiazol N,N-dimethylbenzolamine IC50 = 6.2 μM (superoxide inhibition); thiazole core enhances metabolic stability
2-(4-Chlorophenylsulfonyl)-N-(3-methoxypropyl)-4-tosylthiazol-5-amine Thiazole Tosyl 4-Chlorophenylsulfonyl 3-Methoxypropylamine Dual sulfonyl groups may improve binding to charged residues in enzymes
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]thiazol-2-amine Thiazole 4-Chlorophenyl - Schiff base (benzylidene) Schiff base introduces photoactivity; dimethylamino group modulates electron density

Key Structural and Functional Comparisons

Core Heterocycle

  • Oxazole vs. Thiazole : Oxazole (oxygen and nitrogen in the ring) is less polarizable than thiazole (sulfur and nitrogen), affecting electronic distribution and binding to hydrophobic pockets. Thiazoles (e.g., ) often exhibit higher metabolic stability .
  • Substituent Effects :

  • Position 2 : o-Tolyl (target) vs. 2-methoxyphenyl () vs. furyl (). Methoxy increases solubility, while o-tolyl enhances steric hindrance .
  • Position 4 : The 4-chlorophenylsulfonyl group is conserved in most analogues, suggesting its critical role in bioactivity (e.g., enzyme inhibition via sulfonyl interactions) .
  • Position 5 : N,N-dimethylamine (target) vs. fluorophenylamine () vs. Schiff bases (). Dimethylamine balances solubility and steric effects, while Schiff bases () may introduce instability .

Biological Activity

  • The thiazole-based compound in demonstrates potent superoxide inhibition (IC50 = 6.2 μM), likely due to the chlorophenyl-thiazol-pyrazole hybrid structure enhancing radical scavenging .
  • Fluorine substitution () and methoxy groups () may modulate pharmacokinetic properties, such as membrane permeability and half-life .

Synthetic Pathways

  • The target compound and analogues (e.g., ) are synthesized via coupling reactions (e.g., diazonium salt coupling) or condensations with sulfonyl chlorides. For example, highlights thiourea-mediated cyclization to form thiazoles, while describes pyridine-assisted coupling for oxazoles .

Q & A

Q. What are the key structural features of 4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine that influence its reactivity in chemical synthesis?

The compound’s reactivity is governed by:

  • Sulfonyl group (4-chlorophenylsulfonyl) : Enhances electrophilicity and participates in nucleophilic substitution or oxidation reactions.
  • N,N-dimethylamine : Influences solubility and hydrogen-bonding capacity.
  • o-Tolyl substituent : Steric effects modulate regioselectivity in cyclization or substitution reactions.
    These features collectively affect its participation in reactions like cyclization, oxidation, or aromatic substitution .

Q. What synthetic routes are commonly employed for preparing this compound, and what are the critical reaction conditions?

A typical synthesis involves:

Sulfonamide formation : Reacting 4-chlorobenzenesulfonyl chloride with an aniline derivative (e.g., o-toluidine) under basic conditions (e.g., NaOH) in anhydrous solvents like dichloromethane.

Oxazole cyclization : Treating the sulfonamide intermediate with propargylamine or a similar amine in the presence of a catalyst (e.g., CuI) at 60–80°C.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Key parameters include stoichiometric control of amines and inert atmosphere to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., aromatic protons of o-tolyl at δ 7.2–7.5 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₁₄ClFN₂O₃S: 380.8 g/mol).
  • FT-IR : Identifies sulfonyl (S=O stretch at ~1350 cm⁻¹) and oxazole (C=N stretch at ~1650 cm⁻¹) groups.
    Combined use ensures structural fidelity and detects impurities like unreacted sulfonyl chloride .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize side products?

  • Stepwise optimization :
    • Sulfonylation : Use excess 4-chlorobenzenesulfonyl chloride (1.2 eq) to drive the reaction to completion.
    • Cyclization : Employ microwave-assisted synthesis (100°C, 30 min) to accelerate ring formation and reduce decomposition.
    • Design of Experiments (DoE) : Apply factorial designs to test variables like solvent polarity (DMF vs. THF) and catalyst loading (e.g., 5–10 mol% CuI).
  • Side-product analysis : Monitor byproducts (e.g., sulfones from over-oxidation) via LC-MS and adjust reducing agents (e.g., NaBH₄) to suppress them .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

  • Standardize assays : Use identical cell lines (e.g., HeLa for anticancer studies) and control for solvent effects (DMSO concentration ≤0.1%).
  • Structural analogs : Compare activity with derivatives (e.g., replacing o-tolyl with fluorophenyl) to isolate substituent effects.
  • Meta-analysis : Cross-reference bioactivity data from PubChem and independent studies to identify outliers due to assay sensitivity or purity issues .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes like cyclooxygenase-2 (COX-2) using the sulfonyl group as a key pharmacophore.
  • QSAR modeling : Correlate electronic parameters (Hammett σ values of substituents) with observed IC₅₀ values in antimicrobial assays.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites for electrophilic attack .

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